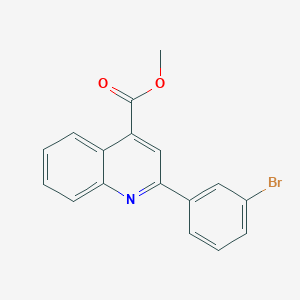

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designated as methyl 2-(3-bromophenyl)quinoline-4-carboxylate. This nomenclature precisely describes the molecular architecture, indicating a quinoline ring system substituted at the 2-position with a 3-bromophenyl group and bearing a methyl carboxylate functionality at the 4-position. The molecular formula C17H12BrNO2 reveals the presence of seventeen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been consistently reported as 342.187 grams per mole across multiple databases, with slight variations in decimal places depending on the computational method employed.

The compound's registration under Chemical Abstracts Service number 350989-85-4 provides unique identification within chemical databases. Additionally, the molecule is catalogued under MDL number MFCD01922105, facilitating cross-referencing across various chemical information systems. The systematic nomenclature clearly distinguishes this compound from its positional isomers, such as methyl 2-(4-bromophenyl)quinoline-4-carboxylate, which differs in the bromination pattern on the phenyl substituent. The precision of nomenclature becomes particularly important when considering the distinct biological and chemical properties that arise from these subtle structural differences.

Computational analysis of the molecular formula reveals specific characteristics regarding the compound's composition. The presence of twelve hydrogen atoms distributed across the aromatic framework indicates a highly conjugated system with limited flexibility. The single bromine substituent contributes significantly to the molecular weight, accounting for approximately 23.4% of the total mass. The nitrogen atom integrated within the quinoline heterocycle provides basicity and coordination potential, while the two oxygen atoms in the carboxylate ester functionality offer sites for hydrogen bonding and potential hydrolysis reactions.

Crystallographic Data and Conformational Studies

While specific crystallographic structural data for methyl 2-(3-bromophenyl)quinoline-4-carboxylate was not extensively detailed in the available literature, computational conformational analysis provides valuable insights into the three-dimensional arrangement of this molecule. The compound exhibits relatively restricted conformational flexibility due to the rigid quinoline core and the aromatic nature of the bromophenyl substituent. The primary conformational degrees of freedom arise from rotation around the bond connecting the quinoline 2-position to the bromophenyl group and the orientation of the methyl carboxylate group at the 4-position.

The quinoline ring system adopts a planar configuration, typical of bicyclic aromatic heterocycles, with bond lengths and angles consistent with published crystallographic data for related quinoline derivatives. The fusion of the pyridine and benzene rings creates a rigid framework that serves as the molecular backbone. The 3-bromophenyl substituent at the 2-position likely adopts a conformation that minimizes steric hindrance while maximizing potential π-π interactions with the quinoline system. Computational studies suggest that the bromophenyl group preferentially adopts orientations that allow for optimal orbital overlap between the aromatic systems.

The methyl carboxylate functionality at the 4-position introduces additional conformational considerations. The ester group can adopt various rotational conformations around the carbon-carbon bond connecting it to the quinoline core. Energy minimization calculations indicate that conformations maintaining the carbonyl oxygen in a position that minimizes steric interactions with adjacent aromatic protons are energetically favored. The planarity of the carboxylate group with respect to the quinoline ring influences the overall molecular dipole moment and affects intermolecular interactions in the solid state.

Physical property measurements provide indirect evidence for conformational preferences. The compound exhibits a density of 1.449 grams per cubic centimeter at standard conditions, suggesting efficient molecular packing in the crystalline state. The refractive index of 1.651 indicates significant aromatic character and confirms the highly conjugated nature of the molecular framework. These physical properties are consistent with a relatively planar molecular geometry that facilitates strong intermolecular interactions through π-π stacking and dipole-dipole interactions.

Electronic Structure and Resonance Stabilization

The electronic structure of methyl 2-(3-bromophenyl)quinoline-4-carboxylate reflects the complex interplay between multiple aromatic systems and the electron-withdrawing effects of both the bromine substituent and the carboxylate functionality. The quinoline core provides a conjugated π-electron system extending across both the pyridine and benzene rings, creating a delocalized molecular orbital framework that contributes to the compound's stability and spectroscopic properties. The nitrogen atom in the pyridine ring introduces both electron-donating resonance effects and electron-withdrawing inductive effects, creating a complex electronic environment.

The 3-bromophenyl substituent significantly influences the electronic distribution within the molecule. Bromine, being a moderately electron-withdrawing halogen, reduces electron density on the phenyl ring through both inductive and resonance effects. This electron withdrawal affects the conjugation between the bromophenyl and quinoline systems, potentially reducing the degree of π-electron delocalization across the entire molecular framework. The meta-position of the bromine substituent creates an asymmetric electronic environment on the phenyl ring, with different electron densities at the ortho, meta, and para positions relative to the point of attachment to the quinoline.

The carboxylate ester functionality at the 4-position of the quinoline ring introduces additional electronic complexity. The carbonyl group acts as a strong electron-withdrawing group through both resonance and inductive mechanisms, significantly affecting the electron density distribution within the quinoline system. This electron withdrawal stabilizes the quinoline ring system but also influences the basicity of the nitrogen atom and the reactivity of various positions on the aromatic framework. The methyl ester group provides steric bulk while maintaining the electron-withdrawing character of the carboxylate functionality.

Computational analysis of the electronic structure reveals specific orbital characteristics that govern the compound's chemical behavior. The highest occupied molecular orbital likely resides primarily on the quinoline system with some contribution from the bromophenyl π-system. The lowest unoccupied molecular orbital probably involves the quinoline framework with significant contribution from the electron-deficient carboxylate carbonyl. The calculated partition coefficient (LogP) of 4.451 indicates significant lipophilicity, consistent with the predominantly aromatic character and limited polar functionality. The polar surface area of 39.19 square angstroms suggests moderate potential for hydrogen bonding interactions.

Comparative Analysis with Related Quinoline Carboxylates

Comparative analysis of methyl 2-(3-bromophenyl)quinoline-4-carboxylate with structurally related compounds reveals important structure-property relationships within the quinoline carboxylate family. Examination of positional isomers, such as methyl 2-(4-bromophenyl)quinoline-4-carboxylate, demonstrates the significant impact of halogen substitution patterns on molecular properties. The 4-bromophenyl analog exhibits different electronic characteristics due to the para-position of bromine, which allows for more extensive resonance interaction between the halogen and the aromatic system compared to the meta-substituted compound under investigation.

Comparison with the corresponding carboxylic acid, 2-(3-bromophenyl)quinoline-4-carboxylic acid, reveals the impact of esterification on molecular properties. The free acid exhibits a molecular weight of 328.17 grams per mole, exactly 14 mass units less than the methyl ester, corresponding to the difference between a hydrogen atom and a methyl group. The carboxylic acid demonstrates enhanced water solubility and different hydrogen bonding patterns compared to the methyl ester, affecting both physical properties and biological activity profiles. The acid form also exhibits different pKa values and ionization behavior under physiological conditions.

Analysis of homologous compounds with different alkyl ester groups provides insights into the influence of ester chain length on molecular properties. For instance, comparison with 2-methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate, which possesses an isobutyl ester group instead of methyl, reveals how increasing alkyl chain length affects lipophilicity, molecular volume, and conformational flexibility. The isobutyl ester exhibits a molecular weight of 384.3 grams per mole, significantly higher than the methyl analog, and likely demonstrates increased lipophilicity and altered pharmacokinetic properties.

Structural modifications to the quinoline core itself provide additional comparative data. Compounds such as 2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid demonstrate how additional substituents on the quinoline ring influence electronic properties and steric interactions. The 6-methyl substitution introduces electron-donating effects that partially counteract the electron-withdrawing influence of the carboxylate group, creating a different electronic environment compared to the unsubstituted quinoline system. These structural variations highlight the versatility of the quinoline scaffold and the fine-tuning possible through strategic substitution patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Properties |

|---|---|---|---|---|

| Methyl 2-(3-bromophenyl)quinoline-4-carboxylate | C17H12BrNO2 | 342.19 | 3-Br on phenyl, methyl ester | LogP: 4.451, Density: 1.449 g/cm³ |

| Methyl 2-(4-bromophenyl)quinoline-4-carboxylate | C17H12BrNO2 | 342.19 | 4-Br on phenyl, methyl ester | Enhanced resonance stabilization |

| 2-(3-Bromophenyl)quinoline-4-carboxylic acid | C16H10BrNO2 | 328.17 | 3-Br on phenyl, free acid | Increased polarity, H-bonding |

| 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid | C17H12BrNO2 | 342.20 | 3-Br on phenyl, 6-methyl quinoline | Modified electronic distribution |

The synthetic accessibility of these related compounds also varies considerably, with some derivatives requiring more complex multi-step synthetic routes. Recent advances in three-component synthesis methodologies have improved access to quinoline-4-carboxylic acid derivatives, enabling more systematic structure-activity relationship studies. These synthetic developments have facilitated the preparation of compound libraries containing various substitution patterns, supporting medicinal chemistry efforts and materials science applications.

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-21-17(20)14-10-16(11-5-4-6-12(18)9-11)19-15-8-3-2-7-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNLSYAWLJIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358010 | |

| Record name | methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-85-4 | |

| Record name | methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 3-bromobenzaldehyde with an appropriate quinoline derivative. One common method is the Friedländer synthesis, which involves the condensation of 3-bromobenzaldehyde with 2-aminobenzophenone in the presence of a base, followed by cyclization to form the quinoline ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Hydrazinolysis to Form 2-(3-Bromophenyl)quinoline-4-carbohydrazide

The methyl ester reacts with hydrazine hydrate in boiling ethanol to yield the carbohydrazide derivative, a key intermediate for further functionalization .

Reaction Conditions :

-

Reflux in ethanol for 7 hours.

-

Catalyst: None required.

Key Data :

| Product | Characterization Data | Source |

|---|---|---|

| Carbohydrazide (3 ) | IR: 3263 cm⁻¹ (NH), 1645 cm⁻¹ (C=O) | |

| ¹H NMR: δ 9.60 ppm (N=CH) |

Cyclocondensation with Triethyl Orthoformate

The carbohydrazide intermediate reacts with triethyl orthoformate to form ethoxyformaldehyde hydrazone derivatives .

Reaction Conditions :

-

Reflux for 6 hours.

-

Solvent: Ethanol.

Key Data :

| Product | Characterization Data | Source |

|---|---|---|

| Hydrazone (5 ) | IR: 3431 cm⁻¹ (NH), 1681 cm⁻¹ (C=O) | |

| ¹³C NMR: δ 14.87 ppm (OCH₂CH₃) |

Formation of Pyrazolyl Derivatives

Cyclocondensation of the carbohydrazide with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) yields pyrazolyl-quinoline hybrids .

Reaction Conditions :

Key Data :

| Product | Characterization Data | Source |

|---|---|---|

| Pyrazolyl derivative | ¹H NMR: δ 4.37 ppm (CH₂, pyrazole) | |

| ¹³C NMR: δ 31.50 ppm (pyrazole carbon) |

Cross-Coupling Reactions (Potential)

While not explicitly documented in the provided sources, the 3-bromophenyl group is theoretically amenable to:

-

Suzuki Coupling : With aryl boronic acids under Pd catalysis.

-

Buchwald-Hartwig Amination : For C–N bond formation.

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under acidic or basic conditions to regenerate 2-(3-bromophenyl)quinoline-4-carboxylic acid .

Reaction Conditions :

-

Acidic: H₂SO₄ in ethanol.

-

Basic: NaOH/H₂O.

Key Data :

| Product | Characterization Data | Source |

|---|---|---|

| Carboxylic acid (1 ) | IR: 1708 cm⁻¹ (C=O) |

Scientific Research Applications

Anticancer Properties

Research has demonstrated that quinoline derivatives, including methyl 2-(3-bromophenyl)quinoline-4-carboxylate, exhibit significant anticancer activity. A study investigating various quinolone and quinoline derivatives found that these compounds selectively induced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer) cells. The mechanism involved cell cycle arrest and DNA interaction, leading to apoptosis in cancerous cells while sparing normal cells .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Code | MCF-7 GI50 (μM) | K-562 GI50 (μM) | HeLa GI50 (μM) |

|---|---|---|---|

| 4i | >100 | 17.1 ± 2.66 | 1.43 ± 0.26 |

| 4l | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |

| Methyl 2-(3-bromophenyl)quinoline-4-carboxylate | TBD | TBD | TBD |

GI50 denotes the concentration required to inhibit cell growth by 50% compared to control.

Other Therapeutic Activities

Apart from anticancer properties, derivatives of quinoline compounds have been reported to possess various pharmacological activities including:

- Antimicrobial Activity : Some studies have shown that quinoline derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Candida albicans.

- Antidiabetic Effects : Certain derivatives have been evaluated for their inhibitory effects on α-glucosidase, indicating potential use in diabetes management .

Anticancer Efficacy Studies

A comprehensive study evaluated the anticancer efficacy of various quinolone derivatives on multiple cancer cell lines, highlighting the selective cytotoxicity of methyl 2-(3-bromophenyl)quinoline-4-carboxylate against targeted malignancies while maintaining low toxicity towards normal cells .

Antimicrobial Studies

Another study focused on the antimicrobial properties of quinoline derivatives, demonstrating that compounds similar to methyl 2-(3-bromophenyl)quinoline-4-carboxylate showed effective inhibition against S. aureus with minimum inhibitory concentrations (MIC) indicating potent activity .

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate

- Molecular Formula: C₁₈H₁₄BrNO₂

- Molecular Weight : 356.21 g/mol

- Key Differences :

- Substituent Position: The bromine is located at the 4-position on the phenyl ring instead of the 3-position.

- Ester Group: Ethyl ester (vs. methyl ester), which increases hydrophobicity and may alter pharmacokinetic properties.

- Synthesis : Prepared via similar methods, including Pd-catalyzed cross-coupling, but references distinct optimization protocols (ref. 67, 80, 81) .

Methyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

- Molecular Formula: C₁₈H₁₄BrNO₂

- Molecular Weight : 356.21 g/mol

- Bromine Position: 4-bromophenyl (vs. 3-bromophenyl) modifies electronic effects (e.g., dipole moments) .

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic Acid

- Molecular Formula: C₁₆H₉Br₂NO₂

- Molecular Weight : 407.06 g/mol

- Key Differences: Functional Group: Free carboxylic acid (vs. methyl ester), increasing acidity and hydrogen-bonding capacity.

[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(3-bromophenyl)quinoline-4-carboxylate

- Molecular Formula : C₂₆H₂₂BrN₃O₃

- Molecular Weight : 520.38 g/mol

- Key Differences :

Comparative Analysis Table

Biological Activity

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its anticancer, antimicrobial, and enzyme inhibitory properties.

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is characterized by its unique quinoline structure, which is known for its diverse biological activities. The bromine substituent at the 3-position of the phenyl ring enhances the compound's reactivity and biological efficacy.

Anticancer Activity

Recent research has highlighted the anticancer properties of quinoline derivatives, including methyl 2-(3-bromophenyl)quinoline-4-carboxylate. Studies indicate that such compounds can inhibit cancer cell proliferation through various mechanisms:

- EGFR Inhibition : Compounds with similar structures have shown significant inhibition of the epidermal growth factor receptor (EGFR) kinase, a critical target in cancer therapy. For instance, a related compound demonstrated an IC50 value of 0.22 μM against EGFR kinase, suggesting that methyl 2-(3-bromophenyl)quinoline-4-carboxylate may exhibit comparable activity .

- Cell Cycle Arrest and Apoptosis : Quinoline derivatives have been reported to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. Mechanistically, this involves upregulation of p53 and activation of caspases, leading to programmed cell death .

Antimicrobial Activity

The antimicrobial potential of methyl 2-(3-bromophenyl)quinoline-4-carboxylate has also been explored. Quinoline derivatives are known to exhibit antibacterial activity by inhibiting bacterial DNA gyrase, which is essential for bacterial replication:

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| Compound I | 62 | S. aureus |

| Compound II | 10 | E. coli |

| Compound III | 35 | Pseudomonas aeruginosa |

These findings suggest that methyl 2-(3-bromophenyl)quinoline-4-carboxylate could potentially serve as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate has shown promise as an enzyme inhibitor:

- α-Glucosidase Inhibition : Research indicates that quinoline derivatives can act as potent α-glucosidase inhibitors, which are important for managing diabetes by slowing carbohydrate digestion and absorption. Some derivatives have demonstrated IC50 values significantly lower than standard inhibitors .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines such as MCF-7 and T47D. Methyl 2-(3-bromophenyl)quinoline-4-carboxylate was part of a broader investigation into structure-activity relationships (SAR), revealing that modifications to the quinoline core can enhance anticancer potency .

- Structure-Activity Relationship (SAR) : The presence of halogen atoms (like bromine) in the structure has been linked to increased biological activity. This has been corroborated by various studies demonstrating that halogenated compounds often exhibit enhanced interaction with biological targets compared to their non-halogenated counterparts .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(3-bromophenyl)quinoline-4-carboxylate, and how can purity be validated?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinoline Core Formation : A Pfitzinger-like reaction using 2-aminobenzophenone derivatives and β-keto esters under acidic conditions .

Bromophenyl Substitution : Suzuki-Miyaura coupling or direct electrophilic substitution to introduce the 3-bromophenyl group at the 2-position of the quinoline ring.

Esterification : Methyl ester formation via refluxing with methanol in the presence of catalytic sulfuric acid .

Purity Validation :

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) to assess purity (>98% target).

- NMR : Confirm absence of residual solvents (e.g., DMSO-d₆ peaks at δ 2.50 ppm) and byproducts.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., quinoline C4 carboxylate at δ ~165 ppm in 13C NMR) .

- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and Mercury (for visualization) to determine bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between quinoline and bromophenyl groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₇H₁₁BrNO₂: 348.9974).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

- Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planarity of the quinoline ring. For example, a puckering amplitude (θ) >10° indicates significant deviation from planarity .

- Torsion Angle Validation : Compare experimental values (e.g., C2-C1-C6-C5 torsion) with DFT-optimized structures (B3LYP/6-311+G(d,p)) to identify steric or electronic effects from the 3-bromophenyl group .

- Software Cross-Check : Validate refinement with both SHELXL (for small-molecule precision) and Olex2 (for electron density maps) to minimize model bias .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

- Bioisosteric Replacement : Substitute the 3-bromophenyl group with 3-chloro or 3-iodo analogs to assess halogen bonding effects on biological targets (e.g., kinase inhibition) .

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 kinase: PDB ID 1HCL). Key parameters: grid box size 25 ų, exhaustiveness = 20 .

- In Vitro Assays : Test cytotoxicity (MTT assay) against HeLa cells and compare IC₅₀ values with structural analogs (see Table 1).

Q. Table 1: Comparative Cytotoxicity of Quinoline Derivatives

| Compound | IC₅₀ (μM) | LogP |

|---|---|---|

| Methyl 2-(3-Br-Ph)-QC* | 12.3 ± 1.2 | 3.45 |

| Methyl 2-(4-Br-Ph)-QC | 28.7 ± 3.1 | 3.50 |

| Parent Quinoline | >100 | 2.80 |

| *QC = Quinoline-4-carboxylate . |

Q. How can computational modeling address discrepancies in solubility and stability predictions?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS (via ADF Suite) to calculate aqueous solubility (logS). Calibrate with experimental shake-flask data (e.g., observed logS = -4.2 vs. predicted -3.9) .

- Degradation Pathways : Perform DFT (M06-2X/def2-TZVP) to identify hydrolytic cleavage sites (e.g., ester group ΔG‡ = 25 kcal/mol at pH 7.4) .

- ADMET Profiling : Utilize SwissADME to predict blood-brain barrier penetration (BBB score: 0.45) and CYP450 inhibition (CYP3A4: high risk) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s fluorescence properties?

Methodological Answer:

- Environmental Screening : Measure fluorescence (λ_ex = 350 nm, λ_em = 450 nm) in solvents of varying polarity (e.g., hexane vs. DMSO). A red shift >20 nm in polar solvents indicates intramolecular charge transfer (ICT) .

- Aggregation Testing : Compare quantum yields in dilute (10⁻⁶ M) vs. concentrated (10⁻³ M) solutions. A drop >50% suggests aggregation-caused quenching (ACQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.